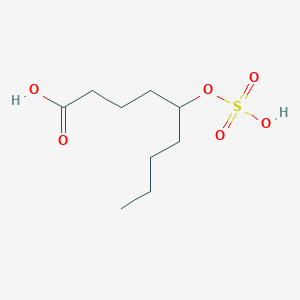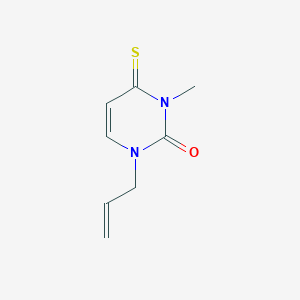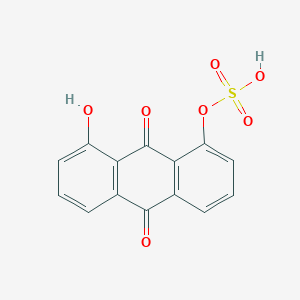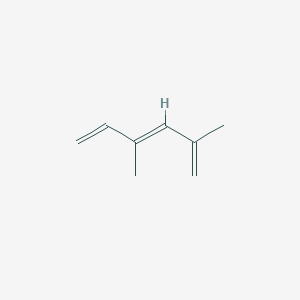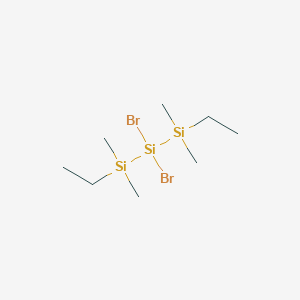
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane is an organosilicon compound characterized by the presence of bromine and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane typically involves the reaction of trisilane derivatives with brominating agents. One common method includes the bromination of 1,3-diethyl-1,1,3,3-tetramethyltrisilane using bromine or other brominating reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,3-diethyl-1,1,3,3-tetramethyltrisilane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the silicon atoms can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Formation of various substituted trisilane derivatives.
Reduction: Formation of 1,3-diethyl-1,1,3,3-tetramethyltrisilane.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs or biomaterials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane involves the interaction of its bromine and silicon atoms with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the silicon atoms can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dibromo-1,1,3,3-tetramethyltrisilane
- 2,2-Dibromo-1,1,3,3-tetramethyltrisilane
- 1,3-Diethyl-1,1,3,3-tetramethyltrisilane
Uniqueness
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane is unique due to the presence of both bromine and ethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications.
Propriétés
Numéro CAS |
110209-63-7 |
|---|---|
Formule moléculaire |
C8H22Br2Si3 |
Poids moléculaire |
362.32 g/mol |
Nom IUPAC |
dibromo-bis[ethyl(dimethyl)silyl]silane |
InChI |
InChI=1S/C8H22Br2Si3/c1-7-11(3,4)13(9,10)12(5,6)8-2/h7-8H2,1-6H3 |
Clé InChI |
PKYJQAVHTSMDHN-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)[Si]([Si](C)(C)CC)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




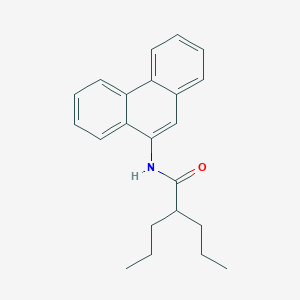
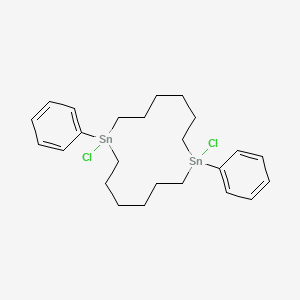
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)

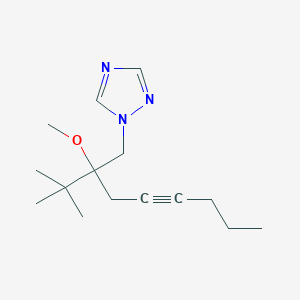
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
